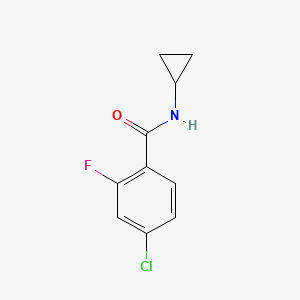
4-chloro-N-cyclopropyl-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclopropyl-2-fluorobenzamide is an organic compound with the molecular formula C10H9ClFNO and a molecular weight of 213.64 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a fluorine atom attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide involves several steps. One common method includes the reaction of 4-chloro-2-fluorobenzoic acid with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-chloro-N-cyclopropyl-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-N-cyclopropyl-2-fluorobenzamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-chloro-N-cyclopropyl-2-fluorobenzamide can be compared with similar compounds such as:
- 4-chloro-N-cyclopropyl-2,3-difluorobenzamide
- 2-chloro-N-cyclopropyl-4-fluorobenzamide
- 4-chloro-2-fluorobenzamide
These compounds share similar structural features but differ in the position and number of substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H9ClFNO |
|---|---|
Poids moléculaire |
213.63 g/mol |
Nom IUPAC |
4-chloro-N-cyclopropyl-2-fluorobenzamide |
InChI |
InChI=1S/C10H9ClFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
Clé InChI |
VWSKLEXJTOXGHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


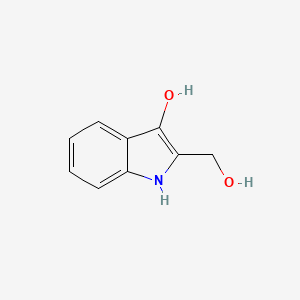
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
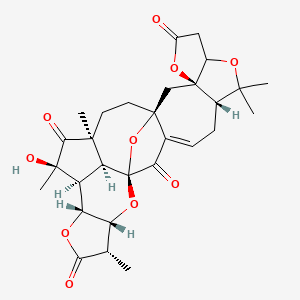
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B13030619.png)
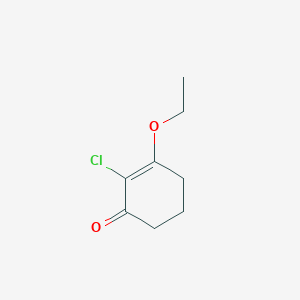



![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)

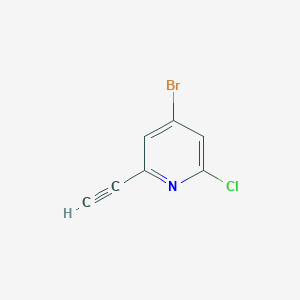
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
